molecular formula C17H17N3O4 B2735541 7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide CAS No. 1210532-91-4

7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide

Cat. No.: B2735541
CAS No.: 1210532-91-4
M. Wt: 327.34
InChI Key: GXFUWMRTBRAPHG-UHFFFAOYSA-N
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Description

7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide is an intriguing compound with potential applications across various fields, including chemistry, biology, medicine, and industry. This compound features a benzofuran scaffold, known for its diverse bioactivities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide typically involves the following steps:

  • Formation of Benzofuran Scaffold: : This can be achieved through the cyclization of o-hydroxyaryl ketones.

  • Methoxylation: : Introduction of the methoxy group at the 7-position using methyl iodide in the presence of a base.

  • Amide Bond Formation: : Coupling the benzofuran derivative with 3-(6-oxopyridazin-1(6H)-yl)propylamine under suitable conditions using coupling agents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, these reactions are scaled up with optimized reaction conditions, such as solvent selection and temperature control, to ensure high yields and purity. Continuous flow chemistry might be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide can undergo various reactions, including:

  • Oxidation: : The benzofuran ring can be subjected to oxidative conditions to yield corresponding quinones.

  • Reduction: : The carbonyl group in the pyridazinone moiety can be reduced to the corresponding alcohol.

  • Substitution: : The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : m-CPBA or other peroxides.

  • Reduction: : NaBH4, LiAlH4.

  • Substitution: : NaH, RX (where R is an alkyl group).

Major Products Formed

  • Oxidation: : Benzofuran quinones.

  • Reduction: : Benzofuran alcohols.

  • Substitution: : Benzofuran derivatives with various substituents.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : As a building block for synthesizing more complex organic molecules.

  • Biology: : As a potential probe in studying enzyme interactions due to its amide linkage and heterocyclic structure.

  • Medicine: : Investigated for its potential as a pharmaceutical agent, particularly in the areas of anti-inflammatory and anticancer research.

  • Industry: : Used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of 7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide largely depends on its application:

  • Biological Systems: : It might interact with specific enzymes or receptors, altering signaling pathways or enzyme activity.

  • Chemical Reactions: : Acts as an electrophile or nucleophile depending on the functional group reacting.

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

  • 7-methoxybenzofuran-2-carboxamide: : Lacks the pyridazinone moiety.

  • N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide: : Lacks the methoxy group.

  • 7-hydroxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide: : Has a hydroxyl group instead of a methoxy group.

Uniqueness

The unique combination of methoxy, benzofuran, and pyridazinone makes 7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide a valuable compound for diverse research applications.

Properties

IUPAC Name

7-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-23-13-6-2-5-12-11-14(24-16(12)13)17(22)18-8-4-10-20-15(21)7-3-9-19-20/h2-3,5-7,9,11H,4,8,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFUWMRTBRAPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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